What is the chemical structure of Stearyltrimethylammonium chloride?
What is the chemical structure of Stearyltrimethylammonium chloride?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stearyltrimethylammonium chloride (STAC), a quaternary ammonium (B1175870) compound, is a versatile cationic surfactant with a wide range of applications in industrial and pharmaceutical fields. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and key applications with a focus on its relevance to drug development. Detailed data is presented in tabular format for easy reference, and key processes are visualized using logical diagrams.
Chemical Structure and Identification
Stearyltrimethylammonium chloride is a quaternary ammonium salt characterized by a long C18 alkyl chain (stearyl group) attached to a positively charged nitrogen atom, which is further bonded to three methyl groups. The positive charge is balanced by a chloride anion. This amphiphilic structure, with a hydrophobic tail and a hydrophilic head, is the basis for its surfactant properties.
The chemical structure can be represented as:
[CH₃(CH₂)₁₇N(CH₃)₃]⁺Cl⁻
Table 1: Chemical Identifiers for Stearyltrimethylammonium Chloride
| Identifier | Value | Citation |
| IUPAC Name | N,N,N-trimethyl-1-octadecanaminium chloride | [1][2] |
| CAS Number | 112-03-8 | [1][2] |
| Molecular Formula | C₂₁H₄₆ClN | [1][2] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC--INVALID-LINK--(C)C.[Cl-] | [3] |
| InChIKey | VBIIFPGSPJYLRR-UHFFFAOYSA-M | [1][2] |
Physicochemical Properties
The physical and chemical properties of STAC are crucial for its application in various formulations. It typically appears as a white to off-white powder or waxy solid.[4]
Table 2: Physicochemical Data of Stearyltrimethylammonium Chloride
| Property | Value | Citation |
| Molecular Weight | 348.05 g/mol | [1][5] |
| Melting Point | 95-104 °C | [1] |
| Boiling Point | 235-249 °C | [1] |
| Solubility in Water | 49 mg/L at 25 °C | [1] |
| log Pow (Octanol/Water) | 3.61 at 25 °C | [1] |
| Critical Micelle Concentration (CMC) | 125 mmol L⁻¹ (in equimolar water/ethanol) | [6] |
Synthesis and Characterization
Synthesis Protocol: Menshutkin Reaction
Stearyltrimethylammonium chloride is commercially synthesized via the Menshutkin reaction, which involves the quaternization of a tertiary amine with an alkyl halide.[4]
General Procedure:
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Reactants: The primary reactants are N,N-dimethyloctadecylamine (stearyl dimethylamine) and methyl chloride. Isopropanol is often used as a solvent.[7]
-
Reaction Conditions: The reaction is typically carried out in a pressurized reactor at an elevated temperature (e.g., 50°C) and pressure (e.g., 0.5 MPa).[7] A small amount of a base, such as sodium hydroxide, can be used as a catalyst.[7]
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Reaction Process: N,N-dimethyloctadecylamine is charged into the reactor with the solvent. The reactor is purged with an inert gas like nitrogen. Methyl chloride is then introduced in a slight excess. The mixture is heated and stirred for several hours to ensure complete reaction.
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Purification: After the reaction is complete, the product is typically purified by desalination and may be diluted with water to the desired concentration.[7]
Synthesis Workflow for Stearyltrimethylammonium Chloride.
Analytical Characterization
The identity and purity of synthesized STAC can be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of the compound.
-
Mass Spectrometry (MS): Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to determine the molecular weight and identify impurities.
-
Chromatography: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the product.
Applications in Drug Development
While not a primary active pharmaceutical ingredient (API), the unique properties of STAC make it a valuable excipient and catalyst in pharmaceutical research and development.
Phase-Transfer Catalyst
Phase-transfer catalysis (PTC) is a powerful technique in organic synthesis that facilitates the reaction between reactants in immiscible phases (e.g., aqueous and organic).[8] Quaternary ammonium salts like STAC can act as phase-transfer catalysts. The lipophilic stearyl group allows the molecule to be soluble in the organic phase, while the cationic head can pair with an anionic reactant from the aqueous phase, shuttling it into the organic phase where the reaction can occur.[8] This can lead to increased reaction rates, higher yields, and milder reaction conditions.[9]
Mechanism of Phase-Transfer Catalysis using STAC.
Drug Delivery Systems
The surfactant properties of STAC make it a candidate for use in various drug delivery systems. Surfactants are known to enhance the solubility and bioavailability of poorly water-soluble drugs.[10] They can form micelles that encapsulate hydrophobic drug molecules, increasing their concentration in aqueous environments. Furthermore, the cationic nature of STAC can facilitate interaction with negatively charged biological membranes, potentially enhancing drug absorption.[11]
Biological Activity and Toxicology
Antimicrobial Mechanism of Action
Quaternary ammonium compounds, including STAC, exhibit broad-spectrum antimicrobial activity. The primary mechanism of action involves the disruption of the cell membrane of microorganisms.[12] The positively charged headgroup of the STAC molecule interacts with the negatively charged components of the bacterial or fungal cell membrane. The long hydrophobic tail then penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately, cell death.[12][13]
Antimicrobial Mechanism of Stearyltrimethylammonium Chloride.
Toxicology Profile
It is important to consider the toxicological profile of STAC, especially in the context of drug development.
Table 3: Toxicological Data for Stearyltrimethylammonium Chloride
| Test | Species | Route | Value | Citation |
| LD₅₀ | Rat (female) | Oral | 702.5 mg/kg | [1] |
| LD₅₀ | Rabbit (male) | Dermal | 1300 mg/kg | [1] |
| LC₅₀ (96h) | Danio rerio (Zebrafish) | - | 0.064 mg/L | [1] |
| EC₅₀ (48h) | Daphnia magna (Water flea) | - | 0.037 mg/L | [1] |
| EC₅₀ (96h) | Pseudokirchneriella subcapitata (Green algae) | - | 0.11 mg/L | [1] |
STAC can cause skin and eye irritation and is harmful if swallowed.[14] Appropriate personal protective equipment should be used when handling this compound.
Conclusion
Stearyltrimethylammonium chloride is a well-characterized quaternary ammonium compound with significant potential in various scientific and industrial applications. For drug development professionals, its utility as a phase-transfer catalyst and its potential role in drug delivery systems are of particular interest. A thorough understanding of its chemical structure, physicochemical properties, and toxicological profile is essential for its safe and effective application in research and formulation development. Further investigation into its specific interactions with biological systems will continue to expand its potential applications in the pharmaceutical field.
References
- 1. echemi.com [echemi.com]
- 2. Stearyltrimethylammonium chloride [webbook.nist.gov]
- 3. Rapid determination of surfactant critical micelle concentration in aqueous solutions using fiber-optic refractive index sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemical.kao.com [chemical.kao.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. echemi.com [echemi.com]
- 8. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 9. nbinno.com [nbinno.com]
- 10. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ctbo.home.amu.edu.pl [ctbo.home.amu.edu.pl]
- 12. researchgate.net [researchgate.net]
- 13. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WERCS Studio - Application Error [assets.thermofisher.com]
